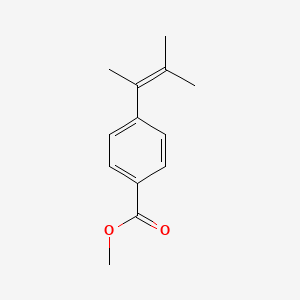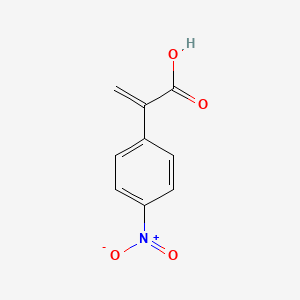
2-(4-nitrophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(4-Nitrophenyl)-acrylic acid is an organic compound characterized by the presence of a nitrophenyl group attached to an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation. The reaction conditions often require refluxing the mixture in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(4-Nitrophenyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding saturated acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Aminophenylacrylic acid.
Reduction: Alpha-(4-Aminophenyl)-propionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-(4-Nitrophenyl)-acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The acrylic acid moiety can also participate in reactions that modify biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenylacetic acid
- 4-Nitrophenylpropionic acid
- 4-Nitrophenylbutyric acid
Uniqueness
Alpha-(4-Nitrophenyl)-acrylic acid is unique due to the presence of both a nitrophenyl group and an acrylic acid moiety. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. For example, the conjugated double bond in the acrylic acid moiety allows for unique reactions such as Michael addition, which is not possible with the saturated analogs.
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7NO4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-5H,1H2,(H,11,12) |
InChI-Schlüssel |
LVABDEFBDPWHJL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


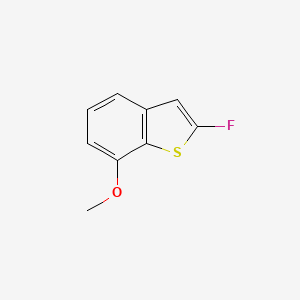
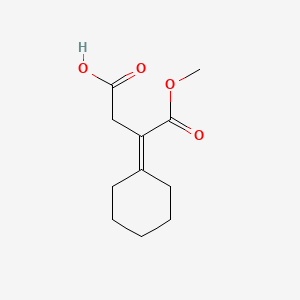
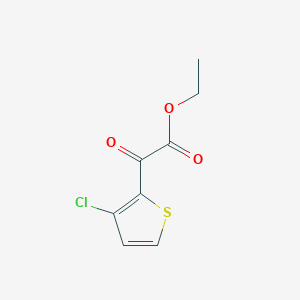
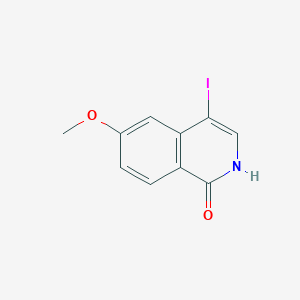
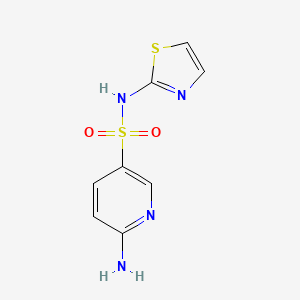
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B8463903.png)
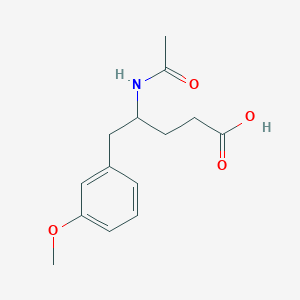
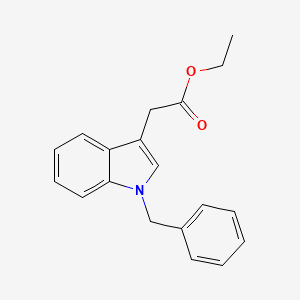
![[2-(2-Chlorophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8463923.png)
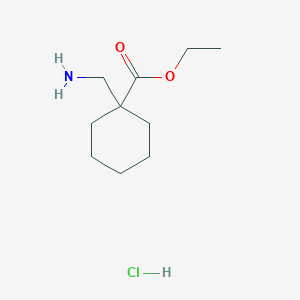
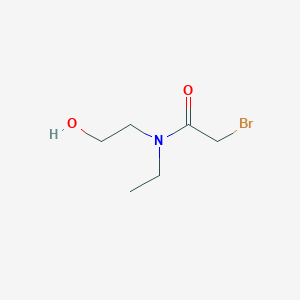
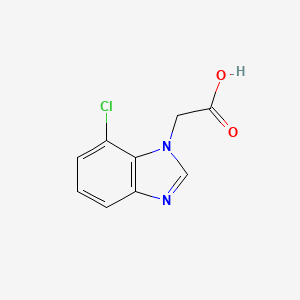
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-chlorophenyl)methyl]-N'-ethylurea](/img/structure/B8463962.png)
